n-Butylphosphine
Description
Historical Context and Evolution of Research Perspectives
Early research involving n-butylphosphine derivatives explored their fundamental reactivity and coordination chemistry. For instance, studies in the 1970s investigated the carbonylation of organometallic compounds, demonstrating that alkylcopper complexes of tri-n-butylphosphine could be carbonylated to produce symmetrical ketones. zapjournals.com This highlighted the role of tri-n-butylphosphine in facilitating such transformations. Research also delved into the preparation and thermal decomposition of complexes like n-alkyl(tri-n-butyl-phosphine)silver(I) reagents. harvard.edu Over time, the research focus evolved from understanding basic reaction mechanisms to leveraging the unique properties of n-butylphosphines in more complex catalytic systems and synthetic methodologies. The development of efficient synthesis methods also played a role in making these compounds more accessible for research. google.comresearchgate.net
Significance in Modern Chemical Synthesis and Catalysis Disciplines
n-Butylphosphines, particularly tri-n-butylphosphine, hold significant importance in modern chemical synthesis and catalysis due to their ability to act as effective ligands and nucleophilic catalysts. Their electron-donating properties and steric profiles can influence the reactivity and selectivity of metal-catalyzed reactions. labinsights.nlacs.org
Tri-n-butylphosphine is frequently employed as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. labinsights.nlsigmaaldrich.com Its presence can enhance the catalytic activity and stability of the metal complexes formed. labinsights.nl
Beyond metal catalysis, organophosphine catalysis, where the phosphine (B1218219) itself acts as the catalyst, has become a powerful tool. Tri-n-butylphosphine has been utilized in phosphine-catalyzed annulation reactions, enabling the construction of cyclic structures, such as substituted tetrahydropyridine (B1245486) derivatives. orgsyn.org The mechanism often involves the nucleophilic addition of the phosphine to an activated alkene or allene, generating a zwitterionic intermediate that subsequently participates in the annulation. orgsyn.org
Furthermore, tri-n-butylphosphine has been investigated in hydroformylation reactions catalyzed by cobalt complexes, influencing the thermodynamics of CO and H2 addition to the metal center. researchtrends.net It also finds use as a reducing agent and in various other organic transformations, such as the cycloaddition of aziridines with carbon disulfide and isothiocyanate. fishersci.casigmaaldrich.com
The versatility of n-butylphosphines in facilitating a wide range of reactions underscores their significance in the development of new synthetic routes and catalytic systems.
Here is a table illustrating some types of reactions where n-butylphosphines are used in academic research:
| Reaction Type | Role of this compound | Example/Context |
| Palladium-Catalyzed Coupling | Ligand | Suzuki, Heck, Sonogashira, Buchwald-Hartwig labinsights.nlsigmaaldrich.com |
| Phosphine-Catalyzed Annulation | Nucleophilic Catalyst | Synthesis of heterocycles orgsyn.org |
| Hydroformylation | Ligand/Catalyst Modifier | Cobalt-catalyzed alkene functionalization researchtrends.netfishersci.ca |
| Carbonylation of Organometallics | Ligand | Ketone synthesis zapjournals.com |
| Cycloaddition | Catalyst | Aziridine reactions sigmaaldrich.com |
| Reduction | Reducing Agent | General organic synthesis fishersci.ca |
Contemporary Academic Research Trends and Challenges
Contemporary academic research involving this compound continues to explore its potential in diverse areas. Key trends include the investigation of its role in green chemistry approaches, aiming for more sustainable and efficient synthetic processes. labinsights.nl Researchers are also focused on developing advanced catalytic systems utilizing n-butylphosphines to achieve improved selectivity and yield in complex organic reactions. labinsights.nl
Another emerging area is the application of this compound derivatives in material science. For instance, tert-butylphosphine (a related compound) has been explored as a less toxic alternative to phosphine gas in the chemical vapor deposition (CVD) synthesis of phosphorus-doped n-type diamond, relevant for quantum diamond devices. arxiv.orgaip.org Studies have shown that using tert-butylphosphine can help suppress unintentional nitrogen incorporation, influencing the spin coherence times of nitrogen-vacancy centers in the diamond. arxiv.orgaip.org
Research also involves synthesizing and characterizing new phosphonium (B103445) ionic liquids containing bulky cations based on phosphines like tri-tert-butylphosphine (B79228) (a related compound), investigating their structure and properties for potential applications as hybrid catalyst nanomaterials. mdpi.com
Despite the widespread use and ongoing research, challenges in the academic study of this compound include the need for efficient and environmentally friendly synthesis methods labinsights.nl and addressing the inherent reactivity of phosphines towards oxidation. Developing robust catalytic systems that can tolerate various reaction conditions remains an active area of research.
Here is an example of data from research on n-type diamond synthesis using tert-butylphosphine:
| Growth Condition | Hall Mobility (cm²/Vs) (Room Temp) | Spin Coherence Time (T2) (ms) | Nitrogen Concentration (SIMS) |
| Sample 1 | 422 | 1.62 ± 0.10 | Lower |
| Sample 2 | - | - | Higher |
| Sample 3 | - | - | Higher |
Academic research continues to push the boundaries of utilizing this compound and its derivatives, exploring new synthetic methodologies, catalytic applications, and material science possibilities.
Properties
CAS No. |
1732-74-7 |
|---|---|
Molecular Formula |
CHCl2D |
Synonyms |
n-Butylphosphine |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations of N Butylphosphine and Its Analogues
Established Synthetic Pathways for n-Butylphosphine (Tri-n-butylphosphine)
The synthesis of tri-n-butylphosphine primarily relies on the construction of phosphorus-carbon bonds. Several established methods exist for its preparation.
Alkylation Routes from Phosphine (B1218219) Precursors
A common approach involves the alkylation of phosphine (PH₃) or phosphine derivatives with butyl halides or alkenes. One industrial method for preparing tributylphosphine (B147548) is the hydrophosphination of phosphine with 1-butene (B85601). This addition typically proceeds via a free radical mechanism. wikipedia.orggoogle.com
Another classical laboratory method for synthesizing tributylphosphine involves the reaction of a Grignard reagent, butylmagnesium bromide, with phosphorus trichloride (B1173362) (PCl₃). wikipedia.orggoogle.com This method, while effective, historically presented challenges related to the handling of diethyl ether as a solvent due to its low boiling point and associated safety concerns. google.com
Alternative alkylation strategies can involve the reaction of phosphine with butyl chloride in the presence of a base. labinsights.nl
Synthesis of Advanced this compound Derivatives and Ligand Architectures
Beyond the simple tri-n-butylphosphine, the synthesis of more complex derivatives with tailored steric and electronic properties is crucial for developing advanced ligands in catalysis and other applications.
Preparations of Sterically Hindered Analogues (e.g., Di(1-adamantyl)-n-butylphosphine)
Sterically hindered phosphines, such as di(1-adamantyl)-n-butylphosphine (BuPAd₂), are valuable ligands due to the bulk around the phosphorus center, which can influence catalytic activity and selectivity. The synthesis of BuPAd₂ has been reported through several routes. One method involves the reaction of di(1-adamantyl) chlorophosphine with n-butyllithium. chemicalbook.com Another approach details the alkylation of di(1-adamantyl)phosphine with n-butyl bromide after deprotonation with n-butyllithium at elevated temperatures. lookchem.com The synthesis of di(1-adamantyl)-n-butylphosphine hydriodide, a related compound, has also been described through the alkylation of di(1-adamantyl)phosphine with n-butyl iodide in di-n-butyl ether. rsc.orgsigmaaldrich.comsigmaaldrich.com
Research into these sterically hindered phosphines often involves the synthesis of phosphonium (B103445) salts as intermediates or related compounds. lookchem.comrsc.orgsigmaaldrich.comsigmaaldrich.comnih.gov
Synthesis of Functionalized this compound Ligands
The introduction of functional groups onto the butyl chains or the phosphorus center allows for the synthesis of ligands with specific chemical properties and coordination behavior. While specific examples of this compound ligands with additional functionalization on the butyl group are not extensively detailed in the provided search results, general methods for functionalizing phosphine ligands exist. These often involve incorporating functionalized alkyl halides or other reagents in the alkylation steps or modifying the phosphine after the core structure is formed. The synthesis of functionalized chromans catalyzed by tri-n-butylphosphine demonstrates its role in facilitating reactions that can lead to functionalized organic molecules, implying the potential for synthesizing functionalized phosphine ligands themselves through similar methodologies or by using appropriately substituted phosphine precursors. sigmaaldrich.com
Synthetic Routes to this compound Oxides and Related Phosphorus Compounds
This compound oxides, particularly tri-n-butylphosphine oxide (TBP=O), are common derivatives formed by the oxidation of the corresponding phosphines. TBP=O is an air-stable white solid at room temperature and is used as a catalyst, organic synthesis intermediate, and solvent. wikipedia.orgcenmed.com It is readily formed by the reaction of tributylphosphine with oxygen or other oxidizing agents. wikipedia.org
Synthetic routes to phosphine oxides often involve the oxidation of the corresponding phosphine. Conversely, phosphine oxides can be reduced back to phosphines. A method for the reduction of tertiary phosphine oxides, including tri-n-butylphosphine oxide, to phosphine boranes using sodium borohydride (B1222165) has been reported. rsc.org The synthesis of di-n-butyl phosphine oxides has also been achieved using Grignard reagents and diethyl phosphite (B83602). rsc.org
Green Chemistry Approaches in the Synthesis of this compound Derivatives
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. acs.org Applying these principles to the synthesis of this compound derivatives involves exploring alternative reagents, solvents, and reaction conditions.
While specific "green" methods solely focused on tri-n-butylphosphine synthesis are not prominently detailed in the provided results, the broader context of green chemistry in phosphine synthesis is relevant. Research into green chemistry procedures for the synthesis of other organic compounds, sometimes catalyzed by phosphines like tri-n-butylphosphine, highlights the growing interest in environmentally friendly methodologies within organophosphorus chemistry. bohrium.comresearchgate.netrsc.org
Atom economy, a key principle of green chemistry, emphasizes maximizing the incorporation of reactants into the final product, minimizing waste. acs.org Designing synthetic routes for this compound and its derivatives with high atom economy is a crucial aspect of green synthesis.
The use of less hazardous solvents and auxiliaries is another important green chemistry principle. acs.org Exploring reactions in alternative media, such as ionic liquids or water, or using solvent-free conditions, could contribute to greener synthesis of this compound derivatives. researchgate.net
Reducing the use of derivatives and protecting groups is also a green chemistry principle that could be applied to the synthesis of complex functionalized this compound ligands. acs.org
Detailed research findings on specific green chemistry routes for this compound synthesis are less prevalent in the immediate search results, suggesting this may be an area of ongoing or future development. However, the general principles of green chemistry are being applied to related areas of organophosphorus chemistry, indicating a potential for their application to this compound synthesis.
Spectroscopic and Structural Characterization Techniques for N Butylphosphine and Its Coordination Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds due to the presence of the ³¹P nucleus, which is 100% naturally abundant and highly sensitive to its electronic environment. fishersci.ca In addition to ³¹P NMR, ¹H and ¹³C NMR spectroscopy provide complementary information about the organic substituents attached to the phosphorus atom.
For phosphines, the chemical shift in the ³¹P NMR spectrum is particularly informative, providing insights into the oxidation state, coordination environment, and the nature of substituents on the phosphorus atom. The coupling constants between phosphorus and nearby protons or carbons (e.g., ¹JPH, ²JPH, ¹JCP, ²JCP) are also valuable for confirming connectivity and stereochemistry. fishersci.ca
NMR spectroscopy can also be used to monitor chemical reactions involving phosphines in situ, providing kinetic and mechanistic information by observing the disappearance of starting materials and the appearance of products and intermediates over time. While specific NMR data for the primary n-butylphosphine (BuPH₂) was not extensively detailed in the search results, studies on related butylphosphines and their complexes demonstrate the utility of these techniques. For instance, ³¹P NMR has been used to characterize di(1-adamantyl)-n-butylphosphine. The spectroscopic data (IR, ¹H-, ¹³C{¹H}-NMR) for copper(I) β-diketonate complexes with tri-n-butylphosphine (nBu₃P) as a ligand reveal the coordination environment around the copper(I) center. Similarly, NMR spectroscopy was employed in the characterization of uranium(IV) perrhenate (B82622) complexes containing tri-n-butylphosphine oxide (TBPO).
Infrared (IR) Spectroscopy for Reaction Monitoring and Vibrational Analysis
X-ray Diffraction Analysis of this compound-Containing Metal Complexes
X-ray diffraction analysis, particularly single-crystal X-ray diffraction, is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including metal complexes containing phosphine (B1218219) ligands. This method provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
While obtaining suitable crystals of the free this compound (BuPH₂) for X-ray diffraction might be challenging due to its likely liquid nature at room temperature, its coordination complexes with metals can often be crystallized and characterized by this technique. Studies on metal complexes with related butyl-substituted phosphines illustrate the application of X-ray diffraction in this area. For instance, the crystal structure of bis[μ-acetatodicarbonyl(di-tert-butylphosphine)ruthenium (I)] was determined by single-crystal X-ray diffraction, revealing a dimeric structure with a Ru-Ru bond and the coordination environment around the ruthenium atoms. X-ray diffraction has also been used to characterize the solid-state structures of uranium(IV) complexes, including those with tri-n-butylphosphine oxide. Although these examples involve derivatives or different butylphosphines, they demonstrate the utility of X-ray diffraction for understanding the structural aspects of phosphine-containing coordination complexes.
Advanced Analytical Methodologies in Organophosphorus Compound Research
Beyond the core spectroscopic techniques, various other advanced analytical methodologies are employed in the research of organophosphorus compounds. These techniques can provide complementary information regarding purity, composition, and molecular weight.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the separation, identification, and quantification of volatile organophosphorus compounds. These techniques are particularly useful for analyzing mixtures and assessing the purity of synthesized phosphines. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Other techniques like High-Performance Liquid Chromatography (HPLC) can be used for less volatile or more polar organophosphorus compounds. Elemental analysis is also routinely performed to confirm the empirical formula of synthesized compounds, including phosphine complexes.
Reactivity Profiles and Mechanistic Investigations of N Butylphosphine
Nucleophilic Reactivity and Organocatalytic Principles
The hallmark of nucleophilic phosphine (B1218219) catalysis is the initial addition of a tertiary phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate under mild conditions. nih.gov This principle underpins the utility of phosphines like n-butylphosphine in a variety of organic transformations. The unique reactivity of phosphines, compared to analogous amines, has enabled the development of novel nucleophilic addition and cycloaddition reactions. researchgate.netresearchgate.net The efficiency of these catalytic processes is often dependent on the specific nature of the tertiary phosphine used. beilstein-journals.org
The catalytic cycle of nucleophilic phosphines is initiated by the preferential addition of the phosphine to an activated carbon-carbon multiple bond, leading to the formation of a β-phosphonium α-carbanion species, which is a type of zwitterionic intermediate. nih.gov This concept was first demonstrated by Horner, who isolated stable crystalline zwitterionic adducts. nih.gov
These phosphonium (B103445) (di)enolate zwitterions are key reaction intermediates. beilstein-journals.org Their formation proceeds through the nucleophilic attack of the phosphine catalyst on an electron-deficient carbon atom. beilstein-journals.org The subsequent reactivity of this zwitterionic adduct depends on the other reactants present, leading to diverse reaction pathways. nih.gov For instance, computational studies on phosphine-catalyzed cycloadditions have confirmed that the reaction proceeds via the nucleophilic addition of the phosphine catalyst to an allene, which yields a zwitterionic phosphonium intermediate. researchgate.net In the context of the Stetter reaction between acrylamide (B121943) and arylaldehydes, the mechanism involves the nucleophilic addition of tributylphosphine (B147548) to the aldehyde, which, after a proton transfer, produces an intermediate ylide. nih.gov
This compound and its derivatives are effective catalysts for a range of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. beilstein-journals.org The ability of phosphines to act as powerful nucleophilic catalysts has made them versatile tools for constructing complex acyclic and cyclic molecules. researchgate.net
In C-C bond formation, tri-n-butylphosphine has been used to catalyze the coupling of aldehydes with activated alkenes, yielding highly functionalized alkenes with good to excellent yields and selectivities. nih.gov Chiral phosphines have been developed to catalyze the asymmetric addition of carbon nucleophiles to the γ-position of electron-poor allenes, providing a method for the catalytic asymmetric functionalization of carbonyl compounds. mit.edu These reactions highlight the role of phosphines in mediating complex bond formations that are central to organic synthesis. nih.gov
The application of phosphine catalysis extends to the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, polymers, and fine chemicals. nih.gov Palladium catalysts in conjunction with ligands like tri-n-butylphosphine are utilized in cross-coupling reactions to form C-N and C-O bonds. nih.gov Furthermore, the development of transition-metal-catalyzed methods for constructing carbon-phosphorus (C-P) bonds represents a significant advancement over traditional methods, offering improved safety, selectivity, and functional group tolerance. nih.gov Nickel-catalyzed cross-coupling reactions, for example, are employed for the synthesis of various organophosphorus compounds, demonstrating a direct pathway to C-P bond formation. nih.gov
Coordination Chemistry and Ligand Properties in Transition Metal Complexes
Tertiary phosphines are a critically important class of ligands in transition metal catalysis. beilstein-journals.orgnih.gov Their widespread use stems from their ability to kinetically and oxidatively stabilize transition metal complexes. illinois.edu As L-type ligands, they formally contribute two electrons to the metal center and are strong σ-donors. illinois.edulibretexts.org The electronic and steric properties of phosphine ligands like this compound can be systematically tuned, which in turn influences the reactivity and selectivity of the metal catalyst. wikipedia.org
The performance of a phosphine ligand in a catalytic system is governed by a combination of its electronic and steric properties. manchester.ac.uk Alkylphosphines, such as this compound, are generally better electron donors than arylphosphines due to the lower electronegativity of the sp³-hybridized carbon atom bonded to phosphorus compared to an sp² carbon. libretexts.org
Electronic Effects: The electronic nature of a phosphine ligand is often quantified by the Tolman electronic parameter (TEP), which is determined from the C-O stretching frequency of a [Ni(CO)₃L] complex. wikipedia.orgmanchester.ac.uk Ligands that are stronger electron donors transfer more electron density to the metal, which engages in stronger π-backbonding with the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower stretching frequency (ν(CO)). libretexts.org Trialkylphosphines like tri-tert-butylphosphine (B79228) exhibit some of the lowest ν(CO) values, indicating they are among the strongest electron-donating phosphine ligands. libretexts.orgrsc.org
Steric Effects: The steric bulk of a phosphine ligand is a crucial factor controlling the coordination environment around the metal center. manchester.ac.uk This is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard M-P bond distance. wikipedia.orglibretexts.org Larger cone angles indicate greater steric hindrance, which can influence the number of ligands that can coordinate to a metal, stabilize reactive intermediates, and control selectivity in catalytic reactions. libretexts.orglibretexts.org More recently, other parameters such as the percent buried volume (%Vbur) have been developed to provide a more nuanced measure of a ligand's steric profile. nih.govprinceton.edu
Interactive Table: Electronic and Steric Parameters of Selected Phosphine Ligands
| Ligand (PR₃) | R Group | Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹ wikipedia.org | Tolman Cone Angle (θ), degrees |
|---|---|---|---|
| Tri(tert-butyl)phosphine | t-Bu | 2056.1 | 182 |
| Tri-n-butylphosphine | n-Bu | 2060.3 | 132 |
| Trimethylphosphine | Me | 2064.1 | 118 |
| Triphenylphosphine (B44618) | Ph | 2068.9 | 145 |
| Triethyl phosphite (B83602) | OEt | 2076.3 | 109 |
Note: Data for Tolman Cone Angles are widely cited values.
Rational ligand design aims to leverage the understanding of structure-reactivity relationships to create catalysts with improved performance. princeton.edu By systematically modifying the steric and electronic properties of phosphine ligands, it is possible to fine-tune the activity and selectivity of a metal complex for a specific transformation. nih.gov
A key principle is the systematic exploration of the "ligand space." researchgate.netchemrxiv.org This involves creating and screening libraries of ligands with diverse steric and electronic features to identify optimal candidates for a given reaction. For example, studies on Ni-catalyzed Suzuki couplings have revealed that effective phosphines often feature remote steric hindrance, a concept that moves beyond simple cone angle measurements and can guide the design of new, more effective ligands. nih.gov The development of quantitative models that correlate ligand parameters (e.g., %Vbur, TEP) with catalytic output allows for a more predictive approach to catalyst development, reducing the reliance on trial-and-error experimentation. nih.govprinceton.edu The selection of a relatively simple and commercially available ligand like this compound can serve as a starting point in an optimization process, with its well-defined steric and electronic profile providing a baseline for comparison with more complex, rationally designed ligands. researchgate.net
Mechanisms of Metal-Phosphine Complex Formation and Transformations
Metal-phosphine complexes are fundamental components of many homogeneous catalysts. wikipedia.org Their formation typically occurs through the reaction of a metal precursor, often a metal halide, with a preformed phosphine ligand. wikipedia.org The phosphine acts as a Lewis base, donating its lone pair of electrons to an empty orbital on the metal center. libretexts.org
A common synthetic route is ligand substitution, where a labile ligand on a metal complex is displaced by a phosphine. libretexts.org For example, bis(triphenylphosphine)palladium(II) chloride is synthesized by treating palladium chloride with triphenylphosphine, where the phosphine displaces bridging chloride ligands. wikipedia.org
In some syntheses, the phosphine can serve a dual role as both a ligand and a reducing agent. This is observed in the synthesis of Wilkinson's catalyst, where rhodium(III) chloride is treated with an excess of triphenylphosphine. The phosphine not only coordinates to the rhodium center but also reduces it from the +3 to the +1 oxidation state, with the concomitant formation of triphenylphosphine oxide. wikipedia.org
Once formed, metal-phosphine complexes can undergo various transformations that are key to their catalytic function. These include oxidative addition, reductive elimination, and insertion reactions. The phosphine ligand itself can also undergo transformations while coordinated to a metal. Although P-C bond cleavage is a known decomposition pathway, it is generally less common for robust alkylphosphines like this compound under typical catalytic conditions. libretexts.org The unintentional oxidation of the phosphine ligand to a phosphine oxide can also occur, particularly in the presence of air. Phosphine oxides are generally weaker ligands and bind to hard metal centers through the oxygen atom. wikipedia.org
Thermal and Chemical Decomposition Pathways of this compound and Its Metal Adducts
The thermal and chemical stability of this compound and its coordination compounds, particularly metal adducts, are critical for understanding their reactivity profiles and potential applications. Decomposition pathways are highly dependent on the molecular context, specifically whether the this compound is free or coordinated to a metal center. The presence of a metal introduces entirely new reaction mechanisms, leading to different product distributions compared to the decomposition of the free phosphine.
Decomposition of this compound
Detailed mechanistic studies on the thermal decomposition of neat or solution-phase this compound are not extensively documented in the reviewed literature. However, general principles of organophosphorus chemistry suggest that pyrolysis would likely proceed through homolytic cleavage of the weakest bonds at high temperatures. The primary pathways would involve the breaking of the Carbon-Phosphorus (C-P) and Phosphorus-Hydrogen (P-H) bonds. Potential decomposition products could arise from radical recombination and disproportionation reactions, leading to a complex mixture of hydrocarbons and phosphorus-containing materials, including phosphine (PH₃) and various secondary and tertiary phosphines.
In the presence of oxygen, the decomposition is an oxidative process. The hazardous decomposition products for the related compound tri-n-butylphosphine upon combustion include phosphine, carbon monoxide, oxides of phosphorus, and carbon dioxide. coleparmer.com While this pertains to a tertiary phosphine, it indicates that oxidative decomposition of this compound would also lead to the formation of phosphorus oxides and combustion products of the butyl group.
Decomposition of this compound Metal Adducts
In contrast to the free ligand, the thermal decomposition pathways of metal adducts of this compound have been investigated in detail, revealing mechanisms that are highly influenced by the identity of the metal center.
Copper(I) Adducts
The thermal decomposition of n-butyl(tri-n-butylphosphine)copper(I) has been shown to proceed via a non-radical, two-step mechanism. harvard.edu This pathway avoids the formation of free n-butyl radicals. harvard.edu The dominant mechanism involves:
β-Hydride Elimination : The first step is the elimination of a hydrogen atom from the β-carbon of the n-butyl group to the copper atom, forming 1-butene (B85601) and a copper(I) hydride intermediate. harvard.edu
Reductive Elimination : The copper(I) hydride intermediate then reacts with a second molecule of the n-butyl(tri-n-butylphosphine)copper(I) complex, leading to the reductive elimination of n-butane. harvard.edu
This two-step process results in the formation of approximately equimolar amounts of 1-butene and n-butane as the primary hydrocarbon products. harvard.edu Isotopic labeling studies have confirmed that the elimination involves a hydrogen atom from the β-position of the butyl group. harvard.edu
Table 1: Decomposition Products of n-Butyl(tri-n-butylphosphine)copper(I)
| Reactant | Primary Hydrocarbon Products | Key Intermediate |
| n-Butyl(tri-n-butylphosphine)copper(I) | n-Butane, 1-Butene | Copper(I) hydride intermediate |
Silver(I) Adducts
The thermal decomposition of n-butyl(tri-n-butylphosphine)silver(I) follows a distinctly different pathway compared to its copper analogue. harvard.eduacs.org The primary mechanism does not involve significant β-hydride elimination or the formation of free n-butyl radicals. harvard.eduacs.org Instead, the decomposition is characterized by a concerted process where a carbon-carbon bond is formed between the alkyl groups of two silver complexes, leading to the generation of octane (B31449) as the major hydrocarbon product. harvard.eduacs.org
This process is believed to occur with the breaking of the carbon-silver bonds. acs.org Small amounts of n-butane and 1-butene are also formed, but they are minor products compared to octane. harvard.edu This difference in reactivity highlights the significant role the metal center plays in dictating the decomposition pathway of the coordinated alkylphosphine ligand.
Table 2: Major Hydrocarbon Products from the Thermal Decomposition of this compound Metal Adducts
| Metal Adduct | Major Product | Minor Products | Dominant Mechanism |
| n-Butyl(tri-n-butylphosphine)copper(I) | n-Butane, 1-Butene | - | β-Hydride elimination followed by reduction |
| n-Butyl(tri-n-butylphosphine)silver(I) | Octane | n-Butane, 1-Butene | Concerted carbon-carbon bond formation |
Applications of N Butylphosphine in Homogeneous and Heterogeneous Catalysis
Catalytic Applications in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. rsc.org The choice of ligand is critical to the success of these reactions, and bulky, electron-rich alkylphosphines, such as derivatives of n-butylphosphine like tri-tert-butylphosphine (B79228), have proven to be highly effective. researchgate.netsigmaaldrich.com These ligands accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination step in the catalytic cycle. thieme-connect.com
Bulky trialkylphosphine ligands, including analogs of this compound, are instrumental in promoting a wide range of palladium-catalyzed carbon-carbon bond-forming reactions. nih.gov These ligands have expanded the scope of substrates to include less reactive aryl chlorides and sterically hindered partners, often under milder reaction conditions. researchgate.netnih.gov
The Suzuki-Miyaura coupling , which joins organoboron compounds with organic halides, benefits significantly from the use of bulky phosphine (B1218219) ligands. fishersci.co.uknih.gov For instance, the use of di(1-adamantyl)-n-butylphosphine (cataCXium A) has been noted in palladium-catalyzed formylation of aryl bromides, a process related to carbon-carbon bond formation. imperial.ac.uk While direct data for this compound itself is specific, the performance of structurally similar bulky phosphines like S-Phos has been extensively studied for the Suzuki-Miyaura coupling of n-butylboronic acid with various aryl and heteroaryl bromides, highlighting the effectiveness of this ligand class. clockss.orgresearchgate.net
In the Stille reaction , which couples organotin compounds with organic halides, palladium catalysts supported by bulky phosphine ligands have enabled the use of challenging substrates like aryl chlorides for the first time. mit.edu The Pd/P(t-Bu)3 system, for example, has proven effective for these transformations. nih.govmit.edu
The Heck reaction , involving the coupling of unsaturated halides with alkenes, also sees improved performance with bulky phosphine ligands. sigmaaldrich.com The Pd/P(t-Bu)3 catalyst system has been shown to facilitate the coupling of aryl chlorides with a variety of olefins under mild conditions. mit.eduacs.org
For the Negishi coupling , which utilizes organozinc reagents, palladium catalysts with bulky phosphine ligands like P(t-Bu)3 have been shown to be highly efficient, even for the synthesis of tetra-ortho-substituted biaryls. nih.govsigmaaldrich.comwikipedia.org These catalysts can effectively couple a range of aryl and heteroaryl chlorides. nih.gov
The Hiyama coupling , which uses organosilicon compounds, is another cross-coupling reaction where palladium catalysts supported by ligands such as tri-tert-butylphosphine are applicable. sigmaaldrich.comsigmaaldrich.com
| Reaction | Coupling Partners | Catalyst System (Ligand) | Key Findings | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Bromides + n-Butylboronic Acid | Pd(OAc)2 / S-Phos | Quantitative yields for various substrates. S-Phos found to be a very forgiving ligand system. | clockss.orgresearchgate.net |
| Stille | Aryl Chlorides + Organostannanes | Pd / P(t-Bu)3 | First general method for Stille couplings of unactivated aryl chlorides. | nih.govmit.edu |
| Heck | Aryl Chlorides + Olefins | Pd / P(t-Bu)3 | Enables room-temperature couplings of aryl chlorides. | mit.eduacs.org |
| Negishi | Aryl/Heteroaryl Chlorides + Organozinc Reagents | Pd(P(t-Bu)3)2 | Efficient coupling of deactivated and hindered aryl chlorides. | nih.govsigmaaldrich.com |
The development of palladium catalysts with bulky and electron-rich phosphine ligands has revolutionized the formation of carbon-heteroatom bonds. rsc.orgfishersci.co.uk
The Buchwald-Hartwig amination , a method for forming carbon-nitrogen bonds, heavily relies on such ligands. acs.orgwikipedia.org Di(tert-butyl)neopentylphosphine (DTBNpP), a sterically demanding alkylphosphine, has shown comparable or even better activity than tri(tert-butyl)phosphine for the amination of aryl bromides under mild conditions. acs.orgresearchgate.net This highlights the principle that increasing the steric bulk of the phosphine ligand can enhance catalytic activity. acs.org
Palladium-catalyzed thiolation , for the formation of carbon-sulfur bonds, proceeds under similar conditions to amination, suggesting that bulky phosphine ligands are also effective for this transformation. wikipedia.org
For cyanation reactions, which form carbon-cyanide bonds, bulky phosphine ligands are crucial for preventing catalyst poisoning by the cyanide ion. acs.orgnih.gov The steric bulk of ligands like XPhos and related tert-butyl phosphine systems creates an environment that allows for efficient cross-coupling while inhibiting the displacement of the ligand by cyanide. acs.orgnih.gov This has enabled the development of mild and efficient cyanation methods for a broad range of (hetero)aryl halides and triflates. acs.orgarkat-usa.orgumich.edu
| Reaction | Reactants | Catalyst System (Ligand) | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Bromides + Amines | Pd / Di(tert-butyl)neopentylphosphine (DTBNpP) | Mild conditions | DTBNpP showed comparable or better activity than tri(tert-butyl)phosphine. | acs.orgresearchgate.net |
| Buchwald-Hartwig Amination | Aryl Halides + Amines | Pd2(dba)3 / XPhos, SPhos, RuPhos | - | Quantitative yields achieved with these bulky phosphine ligands. | acs.org |
| Cyanation | (Hetero)aryl Halides/Triflates + Zn(CN)2 | Pd / XPhos-based catalyst | Room temperature to 40 °C | Mild, efficient, and low-temperature cyanation. Steric bulk of the ligand prevents catalyst poisoning. | acs.org |
| Cyanation | Aryl Chlorides + Zn(CN)2 | Pd(OAc)2 / 2-(di-t-butylphosphino)-1,1'-binaphthyl | 110 °C | Excellent yields for aryl chlorides with both electron-donating and withdrawing groups. | arkat-usa.orgresearchgate.net |
The effectiveness of bulky, electron-rich phosphine ligands like this compound derivatives in palladium-catalyzed cross-coupling reactions stems from their influence on key steps of the catalytic cycle. fishersci.co.uk The general cycle involves oxidative addition, transmetalation (for reactions like Suzuki, Stille, Negishi, and Hiyama) or carbopalladation (for Heck), and reductive elimination.
Strong σ-donating ligands, such as trialkylphosphines, increase the electron density on the palladium center. fishersci.co.uk This increased electron density facilitates the oxidative addition of the organic halide to the Pd(0) complex, which is often the rate-determining step of the catalytic cycle. fishersci.co.uk Furthermore, the steric bulk of these ligands promotes the reductive elimination step, where the new carbon-carbon or carbon-heteroatom bond is formed and the product is released from the palladium complex, regenerating the active Pd(0) catalyst. thieme-connect.com The use of bulky phosphines can also favor the formation of monoligated palladium species, which are often the most catalytically active.
Catalytic Applications in Hydroformylation Processes
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The choice of catalyst and ligand is crucial for controlling the rate and selectivity (linear vs. branched aldehydes) of the reaction.
While rhodium-based catalysts are often used for hydroformylation, cobalt catalysts remain industrially important. Modifying traditional cobalt carbonyl catalysts with phosphine ligands, such as tri-n-butylphosphine, significantly improves their performance. utwente.nl The addition of trialkylphosphine ligands to cobalt catalysts leads to a dramatic change in the rate and regioselectivity of the hydroformylation. osti.gov
The substitution of a carbon monoxide ligand with an electron-donating phosphine like tri-n-butylphosphine on the cobalt center results in the formation of HCo(CO)3(PR3). This modification leads to stronger Co-CO bonding, which allows the reaction to be run at lower CO pressures. osti.gov However, this increased stability also necessitates higher reaction temperatures to achieve viable reaction rates. osti.gov A key effect of the phosphine ligand is the increased hydridic nature of the cobalt-hydride species, which not only facilitates the hydroformylation but also promotes the subsequent hydrogenation of the aldehyde product to an alcohol. osti.gov This can be advantageous for producing alcohols directly but also increases the potential for the undesired side reaction of alkene hydrogenation to alkanes. osti.govnih.gov
Understanding the behavior of the catalyst system under actual reaction conditions is vital for process optimization. In situ high-pressure infrared (IR) spectroscopy has been a powerful tool for studying the cobalt carbonyl/tri-n-butylphosphine hydroformylation catalyst system. utwente.nl
These studies have allowed for the direct observation and analysis of the various cobalt carbonyl species present under high temperature and pressure. utwente.nl Research on the reaction between dicobalt octacarbonyl and tri-n-butylphosphine has identified several key equilibria that control the composition of the active catalytic species. utwente.nl These equilibria involve the formation of HCo(CO)4, the substitution of CO by tri-n-butylphosphine to form Co2(CO)7PBu3, and the subsequent reactions of these species with hydrogen. utwente.nl By determining the equilibrium constants at different temperatures, the thermodynamic parameters of these reactions have been estimated, providing valuable insights into the catalyst's behavior and stability under industrial hydroformylation conditions. utwente.nl More recent studies on related cationic cobalt(II) bisphosphine systems also utilize in situ spectroscopy to characterize the active catalyst and intermediate species. nih.govnih.gov
Catalytic Applications in Polymerization Reactions
This compound and its derivatives, particularly tri-n-butylphosphine, have demonstrated utility as catalysts and ligands in a variety of polymerization reactions. Their efficacy stems from their nucleophilic character and their ability to coordinate with transition metals, influencing the steric and electronic environment of the catalytic center.
Organobase-Catalyzed Polymerizations (e.g., Hydroxyl-yne, Thiol-yne, Alkyne-azide Polymerization)
Tertiary phosphines, such as tri-n-butylphosphine, are recognized for their superior nucleophilic catalytic ability. nih.gov This characteristic is fundamental to their application in organobase-catalyzed polymerization reactions. In these reactions, the tertiary phosphine typically initiates the process by adding to an electron-deficient species, such as an alkyne or allene, to generate a reactive zwitterionic intermediate. researchgate.net This intermediate then participates in subsequent reactions to build the polymer chain, with the tertiary phosphine being regenerated in the catalytic cycle. nih.gov
While specific detailed studies focusing exclusively on this compound in hydroxyl-yne, thiol-yne, and alkyne-azide polymerizations are not extensively covered in the provided search results, the underlying principles of nucleophilic phosphine catalysis are broadly applicable. For instance, in thiol-yne and hydroxyl-yne click chemistry, which are powerful methods for materials synthesis, the addition of a nucleophile to an activated alkyne is a key step. acs.orgrsc.orgrsc.org Although often catalyzed by other bases, the strong nucleophilicity of tri-n-butylphosphine suggests its potential role in initiating such conjugate addition polymerizations. acs.org The efficiency of these reactions is noted to be sensitive to the steric and electronic nature of the substituents on the reactants. acs.org
Similarly, alkyne-azide cycloaddition, a cornerstone of "click chemistry," is a highly efficient reaction for polymer synthesis and modification. nih.gov While typically catalyzed by copper(I) compounds, the fundamental principle of creating complex polymer architectures through highly efficient, specific reactions is a shared theme. nih.govrsc.org The role of phosphine ligands in stabilizing and activating metal catalysts is well-established in various cross-coupling and cycloaddition reactions, suggesting a potential ancillary role for this compound derivatives in related polymerization systems. researchgate.net
Stereoselective Polymerization Processes (e.g., Alpha-Amino Acid N-Carboxyanhydrides)
A notable application of tri-n-butylphosphine is in the stereoselective polymerization of α-amino acid N-carboxyanhydrides (NCAs). acs.org The synthesis of well-defined poly(α-amino acid)s through the ring-opening polymerization of NCAs is a significant area of polymer chemistry. frontiersin.orgnih.govpmcisochem.fr
A specific catalyst system composed of nickel dl-2-methylbutyrate and tri-n-butylphosphine has been studied for the polymerization of γ-benzyl DL-glutamate N-carboxyanhydride (DL-BG-NCA) and DL-alanine N-carboxyanhydride (DL-Ala-NCA). acs.org In this system, the tri-n-butylphosphine ligand plays a crucial role in the stereocontrol of the polymerization. The mechanism is proposed to involve the coordination of the catalyst to the NCA monomer, followed by a stereoselective propagation step. acs.org The use of a chiral nickel carboxylate in conjunction with the phosphine ligand allows for the control of the polymer's microstructure. acs.org The polymerization of DL-BG-NCA with this catalyst system was observed to proceed homogeneously and followed first-order kinetics with respect to the monomer concentration. acs.org
| Monomer | Catalyst System | Key Findings |
|---|---|---|
| γ-benzyl DL-glutamate N-carboxyanhydride (DL-BG-NCA) | Nickel dl-2-methylbutyrate-Tri-n-butylphosphine | The polymerization proceeds in a homogeneous state. |
| The consumption of the monomer is attributable to the formation of a polymer with an α-helix conformation. | ||
| DL-alanine N-carboxyanhydride (DL-Ala-NCA) | Nickel dl-2-methylbutyrate-Tri-n-butylphosphine | Demonstrates the versatility of the catalyst system for different α-amino acid NCAs. |
Catalytic Cyclooligomerization Reactions
The catalytic prowess of tertiary phosphines extends to cycloaddition and cyclooligomerization reactions. nih.govmdpi.com Tri(n-butyl)phosphine has been shown to catalyze formal [4+2] cycloaddition reactions, for example, between isatylidene malononitriles and bis-chalcones to produce functionalized spiro[cyclohexane-1,3'-indolines] in good yields and with good diastereoselectivity. nih.gov The superior nucleophilicity of tri(n-butyl)phosphine compared to triphenylphosphine (B44618) was noted in these reactions. nih.gov
These reactions proceed through the initial nucleophilic addition of the phosphine to an electron-deficient alkene, generating a reactive intermediate that then engages in the cycloaddition cascade. nih.gov The ability of the tertiary phosphine to act as both an efficient nucleophile to initiate the reaction and a good leaving group to close the catalytic cycle is crucial for its effectiveness. nih.gov
| Reactants | Catalyst | Product | Key Observations |
|---|---|---|---|
| Isatylidene malononitriles and bis-chalcones | Tri(n-butyl)phosphine | Functionalized spiro[cyclohexane-1,3'-indolines] | Good yields and diastereoselectivity. |
| Tri(n-butyl)phosphine exhibits higher nucleophilic catalytic ability than triphenylphosphine. |
Other Significant Catalytic Transformations
Hydrogenation Reactions
This compound derivatives, specifically tri-n-butylphosphine, are used as components in catalyst systems for hydrogenation reactions. nih.gov Hydrogenation is a fundamental chemical process involving the addition of hydrogen across double or triple bonds and is widely employed in both laboratory and industrial settings. chemie-brunschwig.ch These reactions typically require a metal catalyst to proceed efficiently. chemie-brunschwig.ch
Tri-n-butylphosphine can act as a ligand in homogeneous hydrogenation catalysts, where it coordinates to a metal center (e.g., rhodium, ruthenium, or palladium). chemie-brunschwig.ch The phosphine ligand influences the activity and selectivity of the catalyst by modifying the electronic and steric environment of the metal. In the petroleum industry, tributylphosphine (B147548) is used as a catalyst component for hydrogenation processes. nih.gov The specific role of the phosphine ligand can vary, but it often serves to stabilize the active catalytic species and can play a role in the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. chemie-brunschwig.ch
Carbonylation and Aminocarbonylation Reactions
This compound derivatives, particularly in the form of bulky phosphine ligands, play a significant role in palladium-catalyzed carbonylation and aminocarbonylation reactions. These reactions are fundamental in organic synthesis for the preparation of carboxylic acid derivatives, such as esters and amides, by introducing a carbonyl group into an organic molecule.
A notable example is the use of di-1-adamantyl-n-butylphosphine, commercially known as cataCXium® A, in conjunction with palladium acetate (B1210297) (Pd(OAc)₂). This catalytic system has demonstrated superior performance in the carbonylation of aryl bromides. The bulky adamantyl groups and the n-butyl chain on the phosphine ligand create a sterically demanding and electron-rich environment around the palladium center, which enhances catalytic activity and stability. This system has been successfully applied to synthesize a variety of aromatic and heteroaromatic esters, amides, and acids from the corresponding bromoarenes. researchgate.net
In aminocarbonylation reactions, the catalyst facilitates the reaction of an aryl or vinyl halide with carbon monoxide and an amine to form an amide. The this compound ligand is crucial in the catalytic cycle, which typically involves the oxidative addition of the organic halide to the Pd(0) complex, CO insertion into the palladium-carbon bond to form a palladoyl complex, and subsequent nucleophilic attack by the amine to release the amide product and regenerate the Pd(0) catalyst. The choice of phosphine ligand, such as di-1-adamantyl-n-butylphosphine, is critical for achieving high yields and selectivity in these transformations. researchgate.net
Acylation and Esterification Processes
Tri-n-butylphosphine is utilized as a catalyst in acylation reactions and in the preparation of active esters. Acylation is a process that introduces an acyl group (R-C=O) into a molecule, while esterification is a specific type of acylation that forms an ester from a carboxylic acid and an alcohol.
In these processes, tri-n-butylphosphine acts as a nucleophilic catalyst. The general mechanism for phosphine-catalyzed esterification, often referred to as a variation of the Mitsunobu reaction, involves the activation of the carboxylic acid by the phosphine. The phosphine attacks the carboxylic acid, which, in the presence of an activating agent (like a dialkyl azodicarboxylate or other coupling agents), forms a highly reactive phosphonium (B103445) salt intermediate. This activated carboxylic acid derivative is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the desired ester and tri-n-butylphosphine oxide as a byproduct. The efficiency of this process relies on the nucleophilicity of the phosphine and the reaction conditions employed.
Catalysis in Pudovik Reactions
Tri-n-butylphosphine (PBu₃) has been identified as a highly efficient organocatalyst for the Pudovik reaction, which involves the addition of a P(O)-H bond from compounds like dialkyl phosphites to electron-deficient alkenes. nih.govresearchgate.net This reaction is a powerful method for forming carbon-phosphorus bonds, yielding functionalized phosphonates. researchgate.net
The catalytic activity of tri-n-butylphosphine is superior to that of less nucleophilic triarylphosphines, which often fail to catalyze the addition. nih.gov The mechanism involves the nucleophilic addition of the phosphine to the activated alkene, generating a zwitterionic intermediate. This intermediate is basic enough to deprotonate the dialkyl phosphite (B83602), creating a phosphite anion which then adds to the alkene in a phospha-Michael addition. Subsequent proton transfer regenerates the phosphine catalyst and yields the final phosphonate (B1237965) product.
Research has compared the catalytic activity of tri-n-butylphosphine with other phosphines, such as hexamethyltriaminophosphine [P(NMe₂)₃], in the addition of diethyl phosphite to various electron-deficient alkenes. The results show that the choice of catalyst can significantly influence the product yield, depending on the nature of the alkene substrate. For instance, with highly electrophilic alkenes like methyl acrylate (B77674) and acrylonitrile, P(NMe₂)₃ can promote undesired dimerization (the Rauhut-Currier reaction), leading to lower yields of the desired Pudovik product compared to when tri-n-butylphosphine is used. nih.gov
| Entry | Alkene Substrate | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Methyl acrylate | P(NMe₂)₃ | 1 | 75 | nih.gov |
| 2 | Methyl acrylate | PBu₃ | 1 | 96 | nih.gov |
| 3 | Methyl methacrylate | P(NMe₂)₃ | 24 | 96 | nih.gov |
| 4 | Methyl methacrylate | PBu₃ | 24 | 95 | nih.gov |
| 5 | Dimethyl itaconate | P(NMe₂)₃ | 1 | 85 | nih.gov |
| 6 | Dimethyl itaconate | PBu₃ | 1 | 98 | nih.gov |
| 7 | Acrylonitrile | P(NMe₂)₃ | 1 | 60 | nih.gov |
| 8 | Acrylonitrile | PBu₃ | 1 | 95 | nih.gov |
| 9 | Acrylamide (B121943) | P(NMe₂)₃ | 1 | 98 | nih.gov |
| 10 | Acrylamide | PBu₃ | 1 | 90 | nih.gov |
Reaction conditions: Diethyl phosphite (1 mmol), alkene (1.2 mmol), catalyst (0.1 mmol), THF (2 mL), room temperature.
Thioetherification of Alcohols
Tri-n-butylphosphine is employed in the thioetherification of alcohols, a reaction that forms thioethers (or sulfides, R-S-R'). Specifically, it is used in combination with disulfides (RSSR) to achieve this transformation.
The reaction mechanism is analogous to the Mitsunobu reaction for esterification. Tri-n-butylphosphine acts as both a reductant and an activator. First, the phosphine attacks the disulfide, cleaving the sulfur-sulfur bond to form a phosphonium salt intermediate and a thiolate anion. The alcohol is then activated by this intermediate, making the hydroxyl group a good leaving group. Finally, the thiolate anion acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 reaction to form the thioether. Tri-n-butylphosphine oxide is generated as a stoichiometric byproduct. This method provides a pathway for forming C-S bonds directly from alcohols, which are readily available starting materials.
N Butylphosphine in Supramolecular Chemistry and Materials Science
Role in the Development of Advanced Polymeric Materials and Nanomaterials
Tri-n-butylphosphine (TBP) is recognized for its utility in the synthesis and modification of advanced polymeric materials and nanomaterials. It is employed in the synthesis of various nanomaterials, including quantum dots and nanoparticles. ontosight.ai Research highlights TBP's potential in developing new materials with unique properties, encompassing both advanced polymers and nanomaterials. labinsights.nl
In the polymer industry, TBP finds application in the production of additives such as flame retardants, plasticizers, and stabilizers, contributing to the enhanced performance and durability of polymer products. labinsights.nl Beyond its role as an additive, TBP can act as a polymerization cross-linking catalyst. fishersci.ca Notably, TBP has been shown to effectively catalyze air-insensitive disulfide metathesis reactions under alkaline conditions at room temperature. This catalytic activity is crucial in the development of cross-linked polysulfides that exhibit repeated autonomous self-healing and can be reprocessed and reshaped at room temperature through the dynamic exchange of disulfide bonds within the macromolecular networks. researchgate.netumn.edu The mechanical properties and self-healing ability of these materials remain remarkably constant even after reprocessing. umn.edu
In the realm of nanomaterials synthesis, phosphines, including tri-n-butylphosphine, are utilized as surfactants in the colloidal synthesis of inorganic nanocrystals, such as CdSe. openaccessrepository.it These phosphine (B1218219) surfactants help control the nucleation process and protect the formed clusters from degradation. openaccessrepository.it Furthermore, tri-n-butylphosphine ligands are integral components of platinum(II) complexes used in the synthesis of conjugated organometallic poly-yne polymers. acs.orgnih.govacs.org These metallopolymers are a class of functional hybrid materials with promising potential applications in electronic and optical devices due to their tunable properties. nih.gov Derivatives like tri-tert-butyl(n-alkyl)phosphonium ionic liquids serve as hybrid catalyst nanomaterials, effectively stabilizing palladium nanoparticles for applications such as Suzuki cross-coupling reactions. mdpi.com
Supramolecular Assembly and Recognition Studies Involving n-Butylphosphine Derivatives
Derivatives of this compound, particularly tri-n-butylphosphine oxide (TBPO), are valuable tools in supramolecular chemistry for studying molecular recognition and assembly. TBPO acts as a hydrogen bond acceptor in various molecular recognition studies. researchgate.netresearchgate.netcam.ac.ukrsc.orgresearchgate.netresearchgate.netbeilstein-journals.org
Research utilizing TBPO investigates the thermodynamics of solvation and selective solvation in different solvent mixtures by measuring the association constants of hydrogen bonding interactions. researchgate.netresearchgate.net These studies reveal that the functional group composition of the solvent, rather than just its bulk properties, determines solvation thermodynamics. acs.org TBPO is also employed as a recognition unit, specifically a hydrogen bond acceptor, in the dynamic covalent assembly of oligomers, contributing to the understanding of supramolecular catalysis. rsc.org
Tetra-n-butylphosphonium (TBP) salts, another class of this compound derivatives, are known to form semiclathrate hydrates, which are crystalline host-guest materials. nih.govrepec.orgresearchgate.netdoi.orgmdpi.com In the structure of these hydrates, the large tetra-n-butylphosphonium cation is encapsulated within cages formed by water molecules. nih.govdoi.orgmdpi.com This host-guest inclusion is a key aspect of their supramolecular assembly.
While not directly focused on this compound itself, the broader field of molecular recognition in confined environments, such as within coordination cages, is relevant to the supramolecular assembly principles explored using phosphine derivatives. acs.org Additionally, tri-n-butylphosphine's use in the reduction of disulfide bonds in peptides nih.govnih.gov can be indirectly related to creating dynamic structures relevant in some supramolecular systems.
Interactions with Guest Molecules and Formation of Semiclathrate Hydrates
Tetra-n-butylphosphonium (TBP) salts are well-established in their ability to form semiclathrate hydrates with water. nih.govrepec.orgresearchgate.netdoi.orgmdpi.com These structures are characterized by a cage-like network of water molecules that encapsulates the ionic TBP guests. nih.govdoi.orgmdpi.com
A significant feature of these semiclathrate hydrates is their capacity to incorporate small gas molecules, such as methane (B114726) (CH₄), carbon dioxide (CO₂), and nitrogen (N₂), within the empty dodecahedral cages present in the hydrate (B1144303) structure. nih.govdoi.org This guest inclusion property makes them interesting for gas storage and separation applications.
Tri-n-butylphosphine oxide (TBPO) also forms semiclathrate hydrates and has been shown to enhance their stability, particularly for gas capture applications involving CO₂, N₂, and CH₄. uq.edu.au Studies have focused on determining the thermodynamic stability conditions and dissociation enthalpies of these semiclathrate hydrates formed with TBPO and various gases. uq.edu.au For instance, the presence of TBPO significantly increased the stability of these hydrates compared to pure gas hydrates. uq.edu.au
The formation of semiclathrate hydrates with tetra-n-butylphosphonium carboxylate salts demonstrates how the structure of the anion can influence the properties of the hydrate. The length of the carbon chain in the carboxylate anion has been shown to affect the melting temperature of these semiclathrate hydrates. nih.govresearchgate.net Crystallographic analysis of these hydrates reveals that the hydrophobic butyl chains of the phosphonium (B103445) cation are typically oriented towards the center of the water cages. nih.gov
The mean dissociation enthalpies for semiclathrate hydrate systems formed with a 26 wt% TBPO solution and various gases in the pressure range of 0-20 MPa have been measured. uq.edu.au
Table 1: Mean Dissociation Enthalpies for Semiclathrate Hydrates Formed with 26 wt% TBPO Solution and Various Gases (0-20 MPa) uq.edu.au
Applications in Functional Hybrid Materials and Composites
This compound derivatives are incorporated into various functional hybrid materials and composites, leveraging their unique properties to impart desired characteristics. Metal-polymer nanocomposites represent an active area of research, and while the direct role of this compound itself in all such materials is not universally documented, related phosphine-containing structures show utility. aip.org
As mentioned earlier, conjugated organometallic poly-yne polymers synthesized using platinum(II) complexes with tri-n-butylphosphine ligands are a class of functional hybrid materials. acs.orgnih.govacs.org These metallopolymers possess interesting electronic and optical properties, making them candidates for applications in electronic and optical devices. nih.gov
Tri-tert-butyl(n-alkyl)phosphonium ionic liquids serve as hybrid catalyst nanomaterials, effectively stabilizing palladium nanoparticles. mdpi.com This demonstrates the use of phosphine derivatives in creating hybrid materials with catalytic functions.
A direct application of an this compound derivative in composites is the use of bis((3-diglycidylamino)phenyl) this compound oxide as a component in epoxy resin compositions. epo.org These compositions are used to produce fiber-reinforced composite materials with enhanced fire retardance and improved mechanical characteristics. epo.org
Furthermore, phosphines, including tri-n-butylphosphine, are utilized in the synthesis of semiconductor nanocrystal assemblies embedded within organosilicate-copolymer films. ias.ac.in These nanoscaled hybrid materials exhibit tunable optical properties, highlighting the role of phosphines in controlling the formation and integration of inorganic nanoparticles within organic matrices. ias.ac.in Tri-n-butylphosphine has also been employed as a ligand in copper(I) complexes used as precursors for chemical vapor deposition of copper, a process relevant to the fabrication of functional materials. researchgate.net The synthesis of a palladium(II) complex featuring a tri-n-butylphosphine ligand has also been reported in the context of hybrid organic-inorganic coordination complexes with tunable optical responses. researchgate.net
Theoretical and Computational Studies of N Butylphosphine and Its Complexes
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure of n-butylphosphine and its metal complexes. These calculations provide valuable data on parameters such as electron distribution, frontier molecular orbitals (HOMO and LUMO), and atomic charges, which are key to understanding and predicting chemical reactivity.
Studies utilizing DFT have explored the electronic and steric features of phosphine (B1218219) ligands, including those structurally related to this compound, to quantify their effects on catalytic activity in various reactions. For instance, computational studies on palladium-catalyzed cross-coupling reactions have analyzed how phosphine ligands influence key steps like oxidative addition, transmetallation, and reductive elimination researchgate.net. These calculations can reveal that electronic effects primarily govern steps like oxidative addition, while a combination of electronic and steric factors control transmetallation and reductive elimination researchgate.net. Electron-withdrawing ligands, for example, have been shown to lower the energy barrier for transmetallation researchgate.net.
Furthermore, quantum chemical calculations can be used to investigate the interaction strength between metal centers and phosphine ligands. A Metal–Phosphine Catalyst Database (MPCD) has been developed using machine learning and computational methods to quantify metal–ligand interaction strengths, providing a descriptor for rational catalyst design rsc.org. Electronic structure analysis within this framework has indicated that the more electrons present on the phosphorus atom, the stronger the interaction between the metal and the phosphine ligand, which can be attributed to electron transfer from the ligand to the metal rsc.org.
DFT calculations are also instrumental in studying the electronic structure of metal complexes containing phosphine ligands and predicting their spectroscopic properties. Investigations into tungsten complexes with phosphine ligands have utilized DFT to examine electronic structures and make tentative assignments of electronic absorption spectra based on time-dependent DFT (TDDFT) calculations psu.edu. These studies can reveal the nature of molecular orbitals involved in electronic transitions, such as metal-metal σ-type orbitals and ligand lone-pair orbitals psu.edu.
The accuracy of DFT calculations for predicting metal-phosphine bond strengths has also been assessed by comparing computational results with experimental data for various transition metal phosphine complexes researchgate.net. While generalized gradient approximation (GGA) and hybrid-GGA functionals may underestimate bond enthalpies, methods incorporating empirical dispersion corrections (DFT-D) or meta-GGA functionals like M06 can significantly improve agreement with experimental values researchgate.net.
Quantum chemical studies can also provide insights into the decomposition pathways of phosphine precursors like tert-butylphosphine (TBP), a structural isomer of this compound, under conditions relevant to processes like metal-organic vapour phase epitaxy (MOVPE) researchgate.netresearchgate.net. These calculations can determine thermodynamic data and transition state energies for various unimolecular and bimolecular reactions, helping to understand the stability and reaction channels of the phosphine in the gas phase researchgate.netresearchgate.net.
| Computational Method | Application | Key Findings/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis of phosphine-metal complexes | Influence of ligand electronics/sterics on catalytic steps (e.g., oxidative addition, transmetallation, reductive elimination) researchgate.net. Correlation between electron density on P and metal-ligand interaction strength rsc.org. |
| DFT | Prediction of electronic absorption spectra (via TDDFT) | Assignment of electronic transitions and characterization of molecular orbitals psu.edu. |
| DFT (with dispersion corrections) | Calculation of metal-phosphine bond strengths | Improved accuracy compared to standard functionals; importance of accounting for non-covalent interactions researchgate.net. |
| DFT (PBE-D3, M06-2X) | Gas phase decomposition pathways of phosphine precursors | Thermodynamic data and transition state energies for decomposition reactions researchgate.netresearchgate.net. |
Molecular Dynamics Simulations for Ligand-Metal Interactions and Conformational Analysis
Molecular dynamics (MD) simulations are valuable for studying the dynamic behavior of this compound and its complexes, including ligand-metal interactions and conformational analysis. These simulations can capture the flexibility of ligands and how their conformations change over time and in different environments.
While direct MD simulations specifically on this compound metal complexes were not extensively detailed in the search results, related studies on other phosphine ligands and similar systems highlight the capabilities of this technique. MD simulations have been used to investigate the conformational behavior of related organophosphorus compounds, such as tri-n-butyl phosphate, in various solvents, providing insights into their preferred conformations in different environments osti.gov.
In the context of metal complexes, MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) approaches, can explore the conformational space of ligands coordinated to metal centers tuwien.at. These simulations can help understand how ligand flexibility influences their interaction with the metal and potentially with substrates in a catalytic cycle tuwien.atresearchgate.net. For example, studies on conformationally flexible ligands have shown that different ligand conformations can be preferred at different stages of a catalytic cycle, leading to distinct steric environments that influence reactivity and selectivity researchgate.net.
MD simulations can also provide insights into the dynamics of ligand dissociation and association processes, which are crucial steps in many catalytic reactions involving phosphine ligands researchgate.net. Although specific data for this compound was not found, general studies on phosphine ligands indicate that MD can help visualize and analyze these dynamic events.
Furthermore, MD simulations can be used to study ligand-mediated interactions between larger structures, such as nanoparticles, where the conformational behavior and packing of surface-bound ligands influence inter-particle forces acs.org. While this is a different context, it illustrates the power of MD in understanding how ligand dynamics affect macroscopic properties and interactions.
The development of advanced computational techniques, such as equivariant graph neural networks integrated with QM/MM MD, allows for more efficient simulation of large systems involving phosphine ligands coordinated to metal complexes, enabling the study of ligation states and conformational changes over extended periods tuwien.at.
| Computational Method | Application | Key Findings/Insights |
|---|---|---|
| Molecular Dynamics (MD) | Conformational analysis of organophosphorus compounds | Determination of preferred conformations in different environments (e.g., solvents) osti.gov. |
| QM/MM MD Simulations | Conformational space exploration of ligands in metal complexes | Understanding ligand flexibility and its influence on interactions with the metal and substrates tuwien.atresearchgate.net. |
| MD Simulations | Ligand-mediated interactions | Influence of ligand conformational behavior on interactions between larger structures (e.g., nanoparticles) acs.org. |
Computational Modeling for Mechanistic Elucidation and Transition State Analysis
Computational modeling, particularly using DFT, is a powerful tool for elucidating reaction mechanisms involving this compound and its complexes and for analyzing transition states. By calculating the energies of intermediates and transition states along a reaction pathway, computational studies can determine the feasibility of proposed mechanisms and identify the rate-determining and selectivity-determining steps.
Studies have employed computational modeling to understand the mechanism and selectivity of reactions catalyzed by metal complexes featuring phosphine ligands, including those with butyl substituents. For example, DFT calculations have been used to investigate the mechanism of ruthenium-catalyzed hydroamidation of terminal alkynes, where tri-n-butylphosphine (P(n-Bu)₃) is used as a ligand rsc.org. These calculations helped explain the observed stereoselectivity, revealing how the orientation of the butyl group in the transition state influences the formation of E- or Z-configured products rsc.org.
Computational analysis of transition states provides crucial information about the activation barriers of elementary steps in a catalytic cycle. By comparing the energies of transition states for competing pathways, researchers can rationalize observed selectivities and predict reaction outcomes rsc.org. For instance, in the ruthenium-catalyzed hydroamidation, calculations showed that the stereoselectivity is decided in the nucleophilic transfer step, with different ligand orientations leading to preferences for different stereoisomers rsc.org.
Computational modeling is also used to study the mechanisms of important catalytic transformations like the palladium-catalyzed formylation of aryl bromides, where di-1-adamantyl-n-butylphosphine (cataCXium A), a phosphine containing an n-butyl group, is an effective ligand acs.orgnih.gov. DFT calculations in conjunction with kinetic analysis have provided insights into the turnover-limiting sequence, suggesting the involvement of migratory insertion and base-assisted dihydrogen activation steps acs.orgnih.gov. The calculations revealed that the migratory insertion step, while calculated to be facile, can be sensitive to the concentration of CO acs.org.
Beyond catalytic cycles, computational modeling can elucidate the mechanisms of other reactions involving phosphine compounds. DFT calculations have been used to study the mechanism of reduction of tertiary phosphine oxides, such as tri-n-butylphosphine oxide, by silanes, proposing a nonpolar mechanism for the reaction researchgate.net. Analyzing the transition states in such reactions helps to understand the energy barriers and the nature of interactions involved researchgate.net.
Computational studies also contribute to understanding catalyst deactivation pathways by modeling the formation of off-cycle species or the occurrence of side reactions researchgate.netnih.gov. By identifying high-energy barriers for deactivation pathways, computational modeling can guide the design of more robust catalyst systems researchgate.net.
| Computational Method | Application | Key Findings/Insights |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic elucidation of metal-catalyzed reactions | Identification of key intermediates and transition states; determination of rate-determining and selectivity-determining steps rsc.orgrsc.orgacs.orgnih.gov. |
| DFT | Analysis of transition state structures and energies | Rationalization of stereoselectivity based on ligand orientation in transition states rsc.org. Understanding activation barriers of elementary steps acs.orgnih.gov. |
| DFT | Mechanistic studies of reactions involving phosphine compounds | Proposing and validating reaction mechanisms (e.g., reduction of phosphine oxides) researchgate.net. |
| Computational Modeling | Understanding catalyst deactivation pathways | Identifying barriers for deactivation processes to inform catalyst design researchgate.net. |
Emerging Research Directions and Future Prospects for N Butylphosphine
Advancements in Green Chemistry and Sustainable Catalytic Processes
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become a central focus of modern chemical research. In this context, n-butylphosphine and its derivatives have emerged as key players in the development of sustainable catalytic processes.
The development of catalysts based on earth-abundant metals is another crucial aspect of green chemistry, and ligands play a vital role in modulating the reactivity and stability of these catalysts. nsf.gov The careful design of phosphine (B1218219) ligands, including those with n-butyl substituents, can enhance the efficiency of these catalytic systems, allowing for lower catalyst loadings and milder reaction conditions. nsf.gov
Furthermore, the use of bulky and electron-rich alkylphosphine ligands, such as those containing tert-butyl and n-butyl groups, has been shown to provide highly active and general catalysts for the cross-coupling of aryl halides. rsc.org These ligands can promote the formation of coordinatively unsaturated palladium(0) species, which are key intermediates in the catalytic cycle, leading to increased reaction rates and efficiency. nih.gov
The following table summarizes some key advancements in the use of this compound derivatives in sustainable catalytic processes:
| Catalytic System | Sustainable Aspect | Application |
| (n-Bu₂N)₃P-Palladium Complex | Aqueous reaction medium | Suzuki-Miyaura and Heck-Cassar-Sonogashira couplings |
| Di-(1-adamantyl)-n-butylphosphine (cataCXium® A) | High catalyst turnover numbers, mild conditions | Suzuki and Heck couplings, Buchwald-Hartwig amination |
| Tri-n-butylphosphine-Palladium Complex | Use of greener solvents | Various cross-coupling reactions |
Exploration of Novel Ligand Architectures and Their Catalytic Potential
The performance of a metal catalyst is intricately linked to the structure of its coordinating ligands. Researchers are continuously exploring novel ligand architectures based on this compound to fine-tune the steric and electronic properties of the resulting metal complexes, thereby enhancing their catalytic activity and selectivity.
A significant area of research involves the synthesis of P,N-heterocyclic phosphine ligands. acs.org These ligands, which contain both a phosphorus atom and a nitrogen-containing heterocycle, can act as hemilabile ligands. acs.org This means that the nitrogen atom can reversibly coordinate to the metal center, creating a vacant coordination site for substrate binding during the catalytic cycle. acs.org The synthesis of such ligands can sometimes result in the formation of butylphosphines as byproducts. acs.org
The development of chiral phosphine ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Novel chiral 1,2-aminophosphine ligands have been synthesized and their applications in asymmetric catalysis are being explored. uni-muenchen.de The design of these ligands often involves creating a rigid and well-defined chiral environment around the metal center.
Furthermore, the synthesis of binaphthyl-derived phosphorous ligands has garnered considerable attention. researchgate.net Small structural modifications within these ligands can have a significant impact on the enantioselectivity of catalytic reactions. researchgate.net While not exclusively focused on this compound, the principles of ligand design from these studies can be applied to the development of new chiral this compound-based ligands.
Recent achievements in the synthesis of novel phosphine ligands are summarized in the table below:
| Ligand Type | Key Feature | Potential Application |
| P,N-Heterocyclic Phosphines | Hemilability | Organometallic catalysis |
| Chiral 1,2-Aminophosphines | Chiral environment | Asymmetric catalysis |
| Binaphthyl-derived Phosphines | Tunable stereoelectronics | Asymmetric hydrogenation |
Integration with Flow Chemistry and High-Throughput Experimentation Methodologies
The integration of catalysis with modern technologies such as flow chemistry and high-throughput experimentation (HTE) is revolutionizing the way chemical reactions are developed and optimized. nih.govseqens.com These approaches offer significant advantages in terms of reaction efficiency, safety, and the speed of discovery.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. semanticscholar.org This can lead to improved yields and selectivities, as well as enhanced safety for highly exothermic or hazardous reactions. The use of this compound-based catalysts in flow systems is an emerging area of research with the potential to enable the continuous production of fine chemicals and pharmaceuticals. For example, n-BuLi-mediated coupling reactions have been successfully performed under flow conditions. mdpi.com
High-throughput experimentation involves the parallel synthesis and screening of large libraries of catalysts and reaction conditions. hte-company.comhte-company.com This approach dramatically accelerates the discovery of new catalysts and the optimization of reaction parameters. youtube.com HTE platforms can be used to rapidly evaluate the performance of a wide range of this compound-based ligands in various catalytic transformations, leading to the identification of optimal catalyst systems in a fraction of the time required by traditional methods. seqens.com The data generated from HTE can also be used to develop a deeper understanding of structure-activity relationships, guiding the rational design of next-generation catalysts. nih.gov
The synergy between these technologies is highlighted in the following table:
| Technology | Advantage | Relevance to this compound |
| Flow Chemistry | Precise process control, enhanced safety | Continuous synthesis of molecules using this compound-mediated reactions. |
| High-Throughput Experimentation | Rapid catalyst screening and optimization | Accelerated discovery of new applications for this compound-based catalysts. |
Bio-inspired Catalysis and Chemo-enzymatic Approaches Utilizing Phosphine Motifs
Nature provides a rich source of inspiration for the design of new and efficient catalysts. Bio-inspired catalysis seeks to mimic the structure and function of enzymes, which are highly selective and efficient biological catalysts. anl.govnih.gov Researchers are exploring the development of synthetic catalysts that incorporate key features of enzyme active sites, such as specific recognition sites and cooperative functional groups. researchgate.net The integration of phosphine motifs, including those derived from this compound, into these bio-inspired catalysts could lead to novel systems with unique reactivity and selectivity. rsc.org
While direct applications of this compound in these specific areas are still in their early stages, the foundational research into bio-inspired catalysis and chemo-enzymatic reactions provides a strong basis for future exploration.
The potential of these approaches is outlined below:
| Approach | Concept | Potential Role of this compound |
| Bio-inspired Catalysis | Mimicking enzyme active sites | Incorporation into synthetic catalysts to confer enzyme-like properties. |
| Chemo-enzymatic Cascades | Combining chemical and enzymatic catalysts in one pot | As a chemical catalyst in a multi-step synthesis involving enzymes. |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing n-Butylphosphine with high purity, and how can its structural identity be confirmed?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between phosphorus trichloride and n-butylmagnesium bromide under inert conditions. Purification via fractional distillation or recrystallization is critical to remove residual alkyl halides or phosphine byproducts. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>31</sup>P) to confirm molecular structure, gas chromatography-mass spectrometry (GC-MS) for purity assessment (>98%), and elemental analysis to validate stoichiometry. For novel derivatives, X-ray crystallography is recommended for definitive structural confirmation .
Q. How should researchers design experiments to assess the air sensitivity and stability of this compound in solution?
- Methodological Answer : Conduct stability studies under controlled atmospheres (e.g., nitrogen/argon gloveboxes) using solvents like tetrahydrofuran (THF) or toluene. Monitor degradation over time via UV-Vis spectroscopy (absorbance peaks at 220–250 nm for phosphine oxidation products) and <sup>31</sup>P NMR to track phosphorus environment changes. Include control samples with antioxidants (e.g., BHT) to evaluate stabilization efficacy. Document reaction conditions (temperature, light exposure) to identify degradation triggers .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s role in catalytic [3+2] annulation reactions, and how can intermediates be characterized?
- Methodological Answer : this compound acts as a nucleophilic catalyst in annulation reactions, forming zwitterionic intermediates with allenoates (e.g., Scheme 1 in ). Use in-situ infrared (IR) spectroscopy to detect transient intermediates and density functional theory (DFT) calculations to model electron transfer pathways. Kinetic studies (variable-temperature NMR) can elucidate rate-determining steps. Compare catalytic efficiency with other trialkylphosphines (e.g., tributylphosphine vs. tricyclohexylphosphine) to assess steric/electronic effects .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?
- Methodological Answer : Cross-validate experimental conditions (solvent polarity, temperature, substrate scope) and quantify phosphine decomposition using GC-MS. Perform control experiments to rule out trace metal contamination. Apply multivariate statistical analysis (e.g., principal component analysis) to identify variables influencing catalytic performance. Replicate key studies in independent labs to confirm reproducibility .
Q. What advanced analytical techniques are recommended for detecting trace this compound in environmental samples?
- Methodological Answer : Use solid-phase microextraction (SPME) coupled with GC-MS for sub-ppb detection limits. For aqueous samples, derivatize this compound with pentafluorobenzyl bromide to enhance sensitivity in electron-capture detection (ECD). Validate methods via spike-and-recovery experiments and compare with established protocols from OSHA or EPA databases .
Data Interpretation and Environmental Impact
Q. How should researchers model the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to predict partition coefficients (log P) and hydrolysis rates. Conduct microbial degradation assays using activated sludge or soil microcosms, monitoring metabolites (e.g., phosphine oxide) via high-resolution LC-MS. Cross-reference data with organophosphate class studies, noting deviations due to alkyl chain hydrophobicity .
Q. What in vitro/in vivo models are appropriate for evaluating this compound toxicity, and how do results compare to phosphine gas (PH3)?
- Methodological Answer : Use human hepatocyte cell lines (e.g., HepG2) for acute toxicity (IC50 via MTT assay) and zebrafish embryos for developmental toxicity. Compare oxidative stress markers (glutathione depletion, lipid peroxidation) with PH3 studies. Note that this compound’s lower volatility may reduce pulmonary toxicity but increase dermal absorption risks .
Applications in Materials Science
Q. How can this compound be integrated into functionalized materials such as graphene-based biosensors?
- Methodological Answer : Covalently anchor this compound to graphene oxide via Suzuki-Miyaura coupling, leveraging its electron-donating properties to enhance sensor conductivity. Characterize using Raman spectroscopy (D/G band ratio) and electrochemical impedance spectroscopy (EIS). Test sensitivity to organophosphorus compounds by measuring current response shifts in field-effect transistor (FET) configurations .
Methodological Best Practices
- Data Reprodubility : Document synthetic procedures and characterization data in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental replication ).
- Conflict Resolution : Use supplemental literature searches for compound-class data when direct studies on this compound are limited .
- Ethical Reporting : Disclose funding sources and conflicts of interest transparently, adhering to Vancouver reference style for citations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
